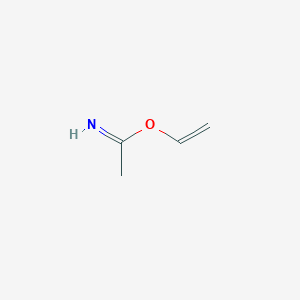
Ethenyl ethanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenyl ethanimidate, also known as ethyl ethanimidate, is an organic compound with the molecular formula C4H9NO. It is a derivative of ethanimidic acid and is commonly used in various chemical reactions and industrial applications. This compound is characterized by its ethereal-winey and vinegar-like attributes, making it a notable component in the flavor profiles of certain fermented products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethenyl ethanimidate can be synthesized through the reaction of ethyl acetate with ammonia or amines under controlled conditions. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process . The general reaction can be represented as follows: [ \text{CH}_3\text{COOC}_2\text{H}_5 + \text{NH}_3 \rightarrow \text{CH}_3\text{C(=NH)OC}_2\text{H}_5 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure optimal yield and purity. The product is then purified through distillation and crystallization techniques to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Ethenyl ethanimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ethanimidate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly employed.
Major Products Formed:
Oxidation: Formation of ethanimidic acid or other oxidized derivatives.
Reduction: Formation of ethylamine or other reduced compounds.
Substitution: Formation of substituted ethanimidates or other derivatives.
Scientific Research Applications
Ethenyl ethanimidate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of flavors, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethenyl ethanimidate involves its interaction with specific molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to modifications in the structure and function of these molecules, influencing various biological processes .
Comparison with Similar Compounds
Ethyl acetimidate: Similar in structure but differs in its reactivity and applications.
Ethyl ethanimidate hydrochloride: A hydrochloride salt form with distinct properties and uses.
Uniqueness: Ethenyl ethanimidate is unique due to its specific reactivity profile and its role in flavor and fragrance production. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
398136-05-5 |
|---|---|
Molecular Formula |
C4H7NO |
Molecular Weight |
85.10 g/mol |
IUPAC Name |
ethenyl ethanimidate |
InChI |
InChI=1S/C4H7NO/c1-3-6-4(2)5/h3,5H,1H2,2H3 |
InChI Key |
BXBSDLUEXWPFHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=N)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















